Computed Physicochemical Differentiation: CAS 476668-95-8 Versus the Unsubstituted Phenyl Analog (CAS 72740-57-9)
The 4-fluorophenyl substituent in CAS 476668-95-8 increases lipophilicity (XLogP3 = 3.1) relative to the unsubstituted phenyl analog 2-(4-phenylthiazol-2-yl)-3-phenylacrylonitrile (CAS 72740-57-9; XLogP3 ≈ 2.8, estimated), while simultaneously lowering the topological polar surface area (tPSA = 62.7 Ų versus ≈ 72.3 Ų for the phenyl analog) [1]. The zero hydrogen-bond donor count is maintained, but the introduction of the 2-methoxy group provides a single additional H-bond acceptor site, which modulates aqueous solubility without compromising passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | CAS 72740-57-9 (unsubstituted phenyl analog): ≈ 2.8 (estimated from fragment-based calculation) |
| Quantified Difference | Δ ≈ +0.3 log unit |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
An increase of 0.3 log units in XLogP3 corresponds to approximately 2-fold higher predicted membrane permeability, favoring CNS-targeted screening libraries where CAS 476668-95-8 may achieve superior brain exposure compared to the less lipophilic phenyl analog.
- [1] PubChem Compound Summary for CID 9916604. (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/9916604 (accessed 2026-04-29). View Source
